Timepidium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

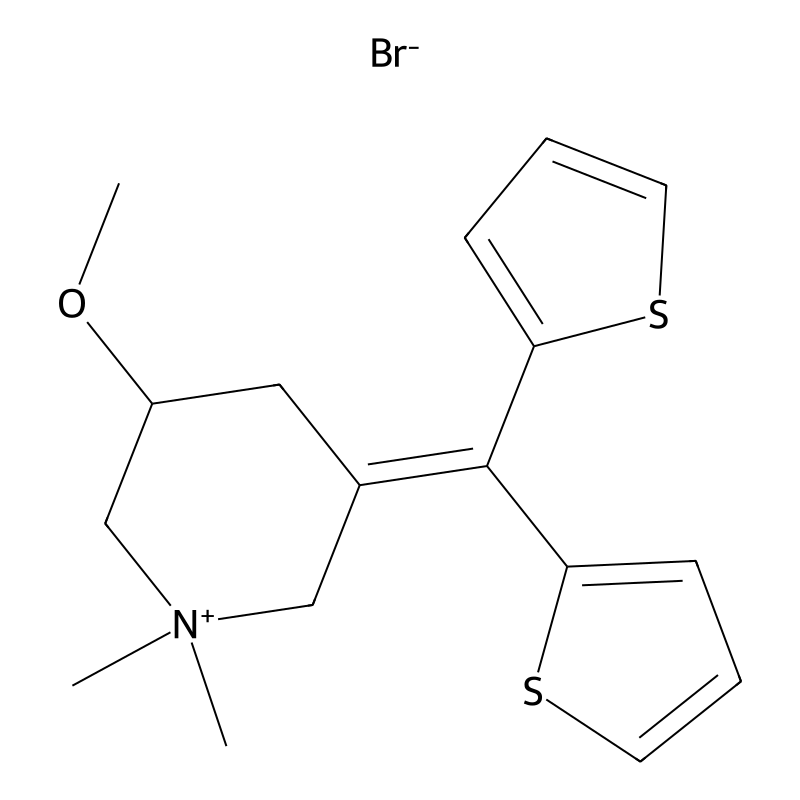

Timepidium bromide is a synthetic quaternary ammonium compound classified as an anticholinergic agent. Its chemical formula is C₁₇H₂₂BrNOS₂, and it features a complex structure that includes a bromide ion, which contributes to its pharmacological properties. Timepidium bromide primarily acts by blocking muscarinic acetylcholine receptors in the gastrointestinal tract, thereby reducing smooth muscle contractions. This mechanism makes it particularly useful for treating various gastrointestinal disorders, such as irritable bowel syndrome and other spastic conditions .

The primary biological activity of Timepidium bromide is its role as an anticholinergic agent. By antagonizing muscarinic acetylcholine receptors, it effectively reduces gastrointestinal motility and secretions. This action helps alleviate symptoms associated with gastrointestinal disorders. Studies have shown that Timepidium bromide has a favorable safety profile compared to other anticholinergic agents, with fewer central nervous system side effects due to its quaternary structure, which limits its ability to cross the blood-brain barrier .

Timepidium bromide can be synthesized through various methods, typically involving the reaction of appropriate precursors containing nitrogen and sulfur functionalities. One common synthetic route includes:

- Formation of the Amine: Reacting a suitable alkyl halide with a nitrogen-containing compound.

- Quaternization: Treating the resulting amine with a brominating agent to form the quaternary ammonium salt.

- Purification: The final product is purified through recrystallization or chromatography techniques.

The synthesis must be carefully controlled to ensure high purity and yield of Timepidium bromide .

Timepidium bromide is primarily used in clinical settings for:

- Gastrointestinal Disorders: It is effective in treating conditions like irritable bowel syndrome and other spastic gastrointestinal disorders.

- Pain Management: Its antispasmodic properties make it useful in alleviating abdominal pain associated with gastrointestinal spasms.

- Research: Timepidium bromide is also employed in pharmacological studies to understand muscarinic receptor interactions and anticholinergic drug mechanisms .

Studies have shown that Timepidium bromide interacts with various drugs and biological systems. Notably:

- Drug Interactions: It may enhance the effects of other anticholinergic medications or interact with drugs that affect gastrointestinal motility.

- Receptor Binding Studies: Research has demonstrated its binding affinity for different muscarinic receptor subtypes, providing insights into its selectivity and potential side effects .

Timepidium bromide shares similarities with several other anticholinergic agents, including:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Hyoscine-N-butylbromide | Quaternary Ammonium | Gastrointestinal spasms | More sedative effects; crosses blood-brain barrier more easily |

| Atropine | Tertiary Amine | Bradycardia, ophthalmic applications | Can cross blood-brain barrier; broader range of effects |

| Ipratropium Bromide | Quaternary Ammonium | Asthma treatment | Primarily acts on respiratory system; less systemic absorption |

Timepidium bromide's uniqueness lies in its peripheral action and reduced central nervous system side effects compared to other anticholinergics. Its specific receptor affinity allows for targeted therapeutic effects while minimizing unwanted sedation or cognitive impairment .

Timepidium bromide, chemically known as 1,1-dimethyl-5-methoxy-3-(dithien-2-ylmethylene)piperidinium bromide, was first synthesized by Kawazu and colleagues and later developed by Tanabe Seiyaku in Japan, receiving its original designation as SA-504 [1] [2]. The compound emerged during the mid-20th century pharmaceutical research boom when anticholinergic agents were being extensively investigated for gastrointestinal applications.

The original synthetic route development occurred in the 1970s when researchers sought to create peripherally acting anticholinergic compounds that would not cross the blood-brain barrier due to their quaternary ammonium structure [3]. The initial synthetic methodology was established through a multi-step process beginning with 5-hydroxynicotinic acid as the starting material [2]. This historical approach represented a significant advancement in medicinal chemistry, as it demonstrated how structural modifications could create peripherally selective pharmacological agents.

The early development phase involved extensive optimization of reaction conditions to achieve acceptable yields and purity levels. Research teams focused on establishing reliable synthetic protocols that could be scaled for industrial production while maintaining the chemical integrity of the final quaternary ammonium salt [2].

Industrial-Scale Production Methodologies

Primary Synthetic Pathway

The industrial manufacturing of timepidium bromide follows a well-established six-step synthetic sequence that has been optimized for commercial production [2]. The process begins with the preparation of methyl 5-hydroxynicotinate through esterification of 5-hydroxynicotinic acid. In the first step, 120 grams of 5-hydroxynicotinic acid are dissolved in 1 liter of methanol, followed by saturation with dry hydrogen chloride gas at 0°C. The solution undergoes reflux for 2 hours, after which concentration to dryness yields a residue that is dissolved in water and neutralized with sodium bicarbonate [2]. This step produces 126 grams of methyl 5-hydroxynicotinate with a yield of 93% and a melting point of 184°C to 186°C [2].

The second major step involves methylation and subsequent hydrogenation processes. 460 grams of methyl 5-hydroxynicotinate and 621 grams of potassium carbonate are suspended in 200 milliliters of tetrahydrofuran-methanol (4:1 ratio). Dimethyl sulfate (1,134 grams) is added dropwise under nitrogen atmosphere at room temperature [2]. Following overnight stirring and filtration, the resulting material undergoes hydrogenation using Raney nickel catalyst under controlled conditions.

The hydrogenation process requires specific pressure and temperature parameters for optimal yield. The mixture is hydrogenated overnight at room temperature under 85 atmospheres pressure, followed by pH adjustment to 9.5 with triethylamine. Additional hydrogenation occurs for 20 hours at 70°C under 100 atmospheres pressure [2]. This dual-stage hydrogenation approach ensures complete reduction while maintaining product integrity.

Grignard Reaction and Ring Formation

The third critical step involves the formation of the thiophene-containing intermediate through Grignard chemistry. A solution of 18 grams of 2-thienyl bromide in 30 milliliters of tetrahydrofuran is gradually added to a mixture of 2.6 grams of magnesium and 80 milliliters of tetrahydrofuran at 50°C [2]. The mixture requires stirring for 5 hours at room temperature until complete dissolution of magnesium occurs.

Following Grignard reagent formation, 6.2 grams of methyl N-methyl-5-methoxynipecotinate are added, and the mixture undergoes reflux for 4 hours [2]. Work-up involves distillation of tetrahydrofuran under reduced pressure, followed by aqueous ammonium chloride treatment and chloroform extraction. The resulting viscous oil is recrystallized from benzene-ether mixture to yield 7 grams of di-(2-thienyl)-(N-methyl-5-methoxy-3-piperidyl)-carbinol as crystals with melting point 142°C to 146°C [2].

Dehydration and Quaternization

The penultimate step involves acid-catalyzed dehydration to form the methylene bridge characteristic of timepidium bromide. 7 grams of the carbinol intermediate are dissolved in 150 milliliters of 10% hydrochloric acid and heated at 80°C for 30 minutes [2]. Upon completion, the solution is basified with sodium hydroxide and extracted with ether. After washing, drying, and solvent removal, 5 grams of di-(2-thienyl)-(N-methyl-5-methoxy-3-piperidylidene)-methane are obtained as pale yellow oil [2].

The final quaternization step represents the most critical phase in timepidium bromide synthesis. 365 milligrams of the dehydrated intermediate are dissolved in 15 milliliters of ether, and 1 milliliter of methyl bromide is added [2]. The solution undergoes overnight stirring, during which crystallization occurs. The precipitated crystals are collected by filtration and recrystallized from acetone-ether mixture to yield 390 milligrams of timepidium bromide as colorless crystals with melting point 198°C to 200°C [2].

Industrial Scale-Up Considerations

Industrial production requires careful optimization of reaction parameters to ensure consistent quality and yield across large batch sizes [4]. The scale-up process involves transitioning from laboratory scale (gram quantities) to pilot scale (kilogram quantities) and eventually to commercial scale (multi-kilogram batches) [4]. Critical factors include temperature control during exothermic reactions, efficient mixing to ensure homogeneous reaction conditions, and proper handling of volatile reagents such as methyl bromide.

Manufacturing facilities must incorporate specialized equipment for handling quaternary ammonium compound synthesis, including appropriate ventilation systems for volatile organic compounds and pressure-rated vessels for hydrogenation steps [5]. The process typically operates under Good Manufacturing Practices (GMP) guidelines to ensure pharmaceutical-grade product quality [6].

Purification Techniques and Quality Control Measures

Crystallization and Recrystallization Methods

The primary purification method for timepidium bromide involves crystallization from mixed solvent systems. The final product is typically recrystallized from acetone-ether mixtures to achieve pharmaceutical-grade purity [2]. This crystallization process removes residual impurities and ensures consistent crystal morphology, which is critical for downstream pharmaceutical formulation.

Alternative purification approaches include the use of solid-phase extraction techniques, particularly Sep-Pak C18 cartridges, which have demonstrated superior recovery rates compared to traditional organic solvent extraction methods [7]. These cartridge-based purification systems offer improved efficiency and reduced solvent consumption, making them attractive for industrial applications.

Analytical Quality Control Methods

Quality control of timepidium bromide involves multiple analytical techniques to ensure chemical purity and structural integrity. High-performance liquid chromatography (HPLC) serves as the primary analytical method for content determination and impurity profiling [8]. The analytical procedure typically employs reverse-phase chromatography with octadecylsilane stationary phases and mobile phases consisting of methanol-triethylamine-ammonium acetate buffer systems [8].

Spectrophotometric analysis provides additional quality control measures, with characteristic absorption maxima at 264, 290, and 328 nanometers serving as identity confirmation [8]. Melting point determination remains a fundamental quality parameter, with pharmaceutical-grade timepidium bromide exhibiting a melting point range of 198°C to 200°C [2] [9].

Impurity Control and Specification Limits

Manufacturing processes must control potential impurities arising from incomplete reactions or degradation pathways. Common impurities include unreacted starting materials, partially quaternized intermediates, and thermal degradation products [8]. Analytical methods must demonstrate capability to detect and quantify these impurities at specification limits typically set at 0.1% to 1.0% depending on the impurity's toxicological profile.

The quaternization step requires particular attention to impurity control, as incomplete reaction can result in tertiary amine impurities that would affect the compound's pharmacological profile [5]. Process validation studies demonstrate that reaction completion can be monitored through disappearance of tertiary amine peaks in chromatographic analysis.

Stability Profile Under Various Environmental Conditions

Temperature Stability Characteristics

Timepidium bromide exhibits characteristic thermal stability patterns that must be considered during manufacturing and storage. Differential scanning calorimetry (DSC) analysis reveals thermal transitions consistent with quaternary ammonium bromide salts [10]. The compound demonstrates stability at ambient temperatures but shows degradation at elevated temperatures above 100°C [11].

Industrial storage protocols typically specify temperature ranges of -20°C to 25°C to maintain chemical stability over extended periods [9]. Temperature cycling studies indicate that the compound can withstand brief exposures to elevated temperatures during processing, but prolonged exposure above 60°C results in measurable degradation [12].

Humidity and Moisture Sensitivity

Quaternary ammonium compounds, including timepidium bromide, exhibit varying degrees of hygroscopicity depending on their crystal structure and environmental conditions [13]. The compound's stability under high humidity conditions has been evaluated using accelerated stability testing protocols following International Conference on Harmonisation (ICH) guidelines [14].

Studies conducted at 40°C and 75% relative humidity demonstrate acceptable stability for periods up to 6 months, with less than 5% degradation observed under these stress conditions [12]. However, prolonged exposure to high humidity environments may result in crystal structure changes that could affect dissolution characteristics and bioavailability.

Photostability Assessment

Photostability testing of timepidium bromide follows ICH Q1B guidelines for drug substances, involving both forced degradation studies and confirmatory testing [11]. The compound demonstrates moderate photosensitivity when exposed to direct ultraviolet light, requiring protection from light during manufacturing and storage operations [15].

Forced degradation studies using near-UV fluorescent lamps reveal formation of colored degradation products, suggesting photochemical reactions involving the thiophene moieties [11]. These findings necessitate light-protective packaging and storage in amber containers to maintain product stability throughout the shelf life.

Environmental Stress Testing Results

Comprehensive stability testing under various environmental stress conditions provides critical data for establishing appropriate storage conditions and shelf-life specifications [12]. Accelerated stability studies at 40°C ± 2°C and not more than 25% relative humidity for 6 months demonstrate acceptable stability profiles with degradation rates well within pharmaceutical acceptance criteria [14].

Intermediate stability testing at 30°C ± 2°C and 65% ± 5% relative humidity provides additional data to support storage recommendations [14]. Long-term stability studies conducted at 25°C ± 2°C and 40% ± 5% relative humidity over 24 months establish the compound's shelf-life under normal storage conditions.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AB - Synthetic anticholinergics, quaternary ammonium compounds

A03AB19 - Timepidium bromide